molecular formula C21H18N4O5S B2910035 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-(2-phenylethenesulfonamido)acetate CAS No. 731831-16-6

3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-(2-phenylethenesulfonamido)acetate

Cat. No.: B2910035
CAS No.: 731831-16-6
M. Wt: 438.46
InChI Key: YTQJOFPYNVFBDS-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-(2-phenylethenesulfonamido)acetate, provided as a high-purity material for research and development purposes. The molecular structure features a benzimidazole core, a key pharmacophore known for its role in interacting with biological macromolecules, which is linked to a vinyl sulfonamide group via a complex ester bridge. The presence of the vinyl sulfonamide is particularly notable, as this functional group is often exploited in chemical biology and medicinal chemistry for the development of covalent inhibitors; it can act as a Michael acceptor, forming a stable, covalent bond with nucleophilic cysteine residues in enzyme active sites. Researchers may find this compound valuable in exploratory projects focused on enzyme inhibition, particularly for targeting serine hydrolases or other classes of enzymes susceptible to covalent modulation. The integrated cyano and carbonyl groups within the molecular framework further contribute to its electronic properties and potential binding affinity. This product is intended for laboratory research by qualified personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct all necessary risk assessments prior to use.

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 2-(2-phenylethenylsulfonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c22-12-16(21-24-17-8-4-5-9-18(17)25-21)19(26)14-30-20(27)13-23-31(28,29)11-10-15-6-2-1-3-7-15/h1-11,23,26H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQZXROOERPAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-(2-phenylethenesulfonamido)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure, which includes a benzodiazole moiety and a cyano group, suggests significant potential for biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is C17H16N4O3SC_{17}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 378.43 g/mol. The structural features include:

  • Benzodiazole Derivative : Imparts unique electronic properties.
  • Cyano Group : Enhances electrophilic character, facilitating interactions with biological targets.

Biological Activity

Research indicates that compounds containing benzodiazole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar benzodiazole derivatives possess significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of enzyme activity critical for bacterial survival.
  • Anticancer Properties : Compounds with similar structures have been investigated for their cytotoxic effects on cancer cells. The interaction with specific enzymes and receptors involved in cell proliferation may lead to apoptosis in malignant cells .
  • Enzyme Inhibition : The cyano group may facilitate binding to enzymes due to its electrophilic nature, potentially inhibiting key metabolic pathways in pathogens or cancer cells.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Cytotoxicity Studies : In vitro tests demonstrated that benzodiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research on 2-amino-3-cyano-dihydroindol-5-ones highlighted their potential as cytotoxic agents against tumor cells .
  • Antimicrobial Testing : Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria in laboratory settings.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Interaction with DNA : Some benzodiazole derivatives can intercalate into DNA structures, disrupting replication and transcription processes.
  • Enzyme Targeting : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell growth and division.

Potential Applications

Given its promising biological activity, this compound has potential applications in:

  • Pharmaceutical Development : Targeting bacterial infections and cancer treatment.
  • Research Tools : As a probe for studying enzyme mechanisms or cellular processes.

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry: The compound's unique molecular structure indicates its potential use in the development of pharmaceuticals.
  • Antimicrobial and Anticancer Research: Compounds with benzodiazole derivatives have demonstrated antimicrobial and anticancer properties, suggesting this compound may also possess such activities. Research into its biological activity could enhance its applicability in targeting cancer cells or bacterial infections because its structural features facilitate interaction with biological macromolecules.

Chemical Reactions

This compound can participate in several chemical reactions. Reactions involving this compound should be monitored using Thin-Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) to assess progress and yield. The cyano group may facilitate binding to enzymes or receptors due to its electrophilic nature.

Other related compounds include:

  • 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-chloropyridine-3-carboxylate
    • CAS Number: 457611-01-7
    • Molecular Formula: C17H11ClN4O3
    • Molecular Weight: 354.7
  • 5-Cyano-5-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-oxopentanoic acid
    • CAS No.: 930395-86-1
    • Molecular Weight : 285.30
    • Molecular Formula : C15H15N3O3

Comparison with Similar Compounds

Key Observations :

  • The sulfonamido group enhances hydrogen-bonding capacity compared to the ethyl or alkenyl groups in analogues, influencing crystal packing (e.g., void analysis via Mercury ).

Electronic Effects

  • The cyano group in the target compound withdraws electron density, polarizing the benzodiazolylidene system, whereas the ethyl group in is electron-donating.
  • The sulfonamido group’s electron-withdrawing nature may stabilize the ester linkage compared to carboxylic acids .

Crystallographic and Computational Analysis

  • SHELX Refinement : The target compound’s structure would require SHELXL for handling complex torsional angles (e.g., sulfonamido rotation) and disorder modeling.
  • Mercury Visualization : Comparative analysis of packing motifs (e.g., π-π stacking in benzodiazoles vs. hydrogen-bonding networks in oxadiazoles) can predict solubility and stability.

Research Findings and Implications

Antimicrobial Potential: The sulfonamido group aligns with known antibacterial sulfonamides , though the benzodiazolylidene core may reduce bioavailability compared to oxadiazoles.

Crystallographic Challenges : The compound’s size and flexibility necessitate advanced refinement tools (e.g., SHELXT ) for accurate structure determination.

Functional Group Synergy: The combination of cyano, ketone, and sulfonamido groups creates a multifunctional scaffold for drug design or materials science.

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